Ethyl (2R,3R)-3-Methoxy-2-methyl-3-[(S)-2-pyrrolidinyl]propanoate Hydrochloride
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Overview
Description
Ethyl (2R,3R)-3-Methoxy-2-methyl-3-[(S)-2-pyrrolidinyl]propanoate Hydrochloride is a chemical compound with a complex structure that includes a methoxy group, a methyl group, and a pyrrolidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (2R,3R)-3-Methoxy-2-methyl-3-[(S)-2-pyrrolidinyl]propanoate Hydrochloride typically involves multiple steps, including the formation of the pyrrolidinyl ring and the introduction of the methoxy and methyl groups. The reaction conditions often require specific catalysts and solvents to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2R,3R)-3-Methoxy-2-methyl-3-[(S)-2-pyrrolidinyl]propanoate Hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl (2R,3R)-3-Methoxy-2-methyl-3-[(S)-2-pyrrolidinyl]propanoate Hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl (2R,3R)-3-Methoxy-2-methyl-3-[(S)-2-pyrrolidinyl]propanoate Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Ethyl (2R,3R)-3-Methoxy-2-methyl-3-[(S)-2-pyrrolidinyl]propanoate Hydrochloride include:
- Ethyl (2R,3S)-2-amino-3-hydroxy-3-[4-(methylsulfonyl)phenyl]propanoate
- Other pyrrolidinyl derivatives with varying substituents.
Uniqueness
What sets this compound apart from similar compounds is its specific stereochemistry and the presence of the methoxy and methyl groups
Properties
Molecular Formula |
C11H22ClNO3 |
---|---|
Molecular Weight |
251.75 g/mol |
IUPAC Name |
ethyl 3-methoxy-2-methyl-3-pyrrolidin-2-ylpropanoate;hydrochloride |
InChI |
InChI=1S/C11H21NO3.ClH/c1-4-15-11(13)8(2)10(14-3)9-6-5-7-12-9;/h8-10,12H,4-7H2,1-3H3;1H |
InChI Key |
PHDNMEOFYIXGHN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)C(C1CCCN1)OC.Cl |
Origin of Product |
United States |
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